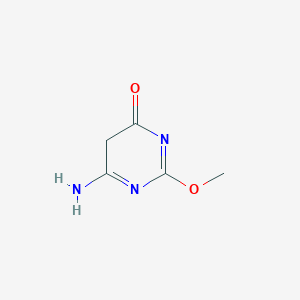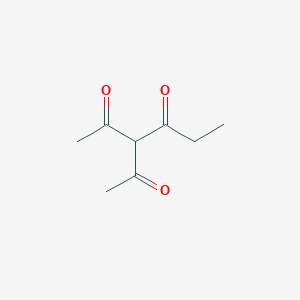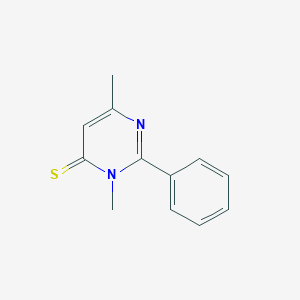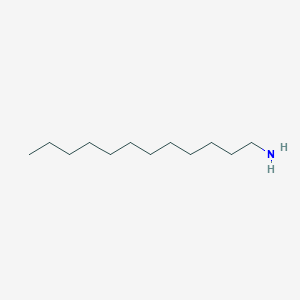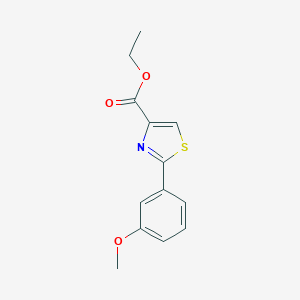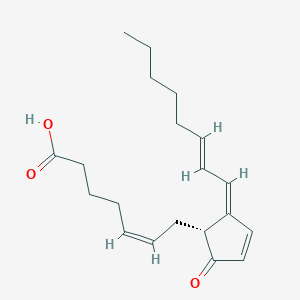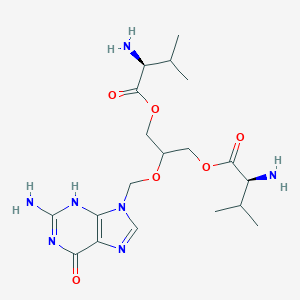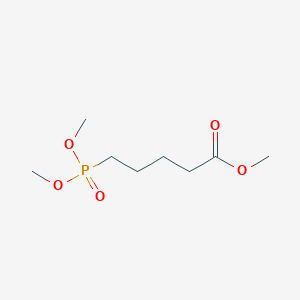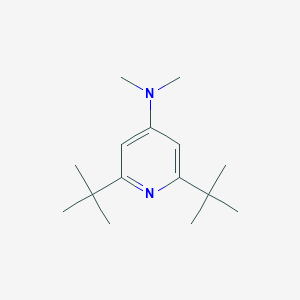
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine involves multi-step processes that can include Mannich reactions, modification of Chichibabin reactions, and the use of specific reactants like dimethylzinc for metalation reactions. These processes highlight the complexity and versatility in synthesizing nitrogen-containing heterocycles with significant steric hindrance due to tert-butyl groups. Notably, the synthesis of related compounds has been achieved by transforming key starting materials through various chemical reactions, demonstrating the compound's accessibility for further study and application in organic synthesis (Gawinecki & Kanner, 1994).
Molecular Structure Analysis
X-ray crystallography and other structural analysis techniques have been pivotal in understanding the molecular structure of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine derivatives. These studies have provided insights into the compound's conformation, bond lengths, angles, and overall molecular geometry, which are crucial for predicting its reactivity and interaction with other molecules. For example, the analysis of related compounds reveals that the tert-butyl groups significantly influence the molecule's spatial arrangement, affecting its nucleophilic and electrophilic properties (Çolak et al., 2021).
Chemical Reactions and Properties
2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine participates in various chemical reactions, demonstrating its role as a versatile intermediate in organic synthesis. Its reactions can include nucleophilic substitutions, electrophilic additions, and complex formation with metals, showcasing its potential in synthesizing a wide range of chemical compounds. The presence of tert-butyl and dimethylamino groups significantly impacts its reactivity, allowing for selective reactions under controlled conditions (Prek et al., 2015).
科学的研究の応用
Synthetic Organic Chemistry Applications
One notable application of similar compounds is in synthetic organic chemistry as weak nucleophilic bases. For example, compounds analogous to 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, are used as nonnucleophilic bases due to their ability to undergo steric protection against electrophilic attack. This property allows them to substitute nonnucleophilic bases in organic syntheses, highlighting their importance in facilitating various chemical reactions under controlled conditions (Balaban et al., 2004).
Material Science Applications
In material science, derivatives of these compounds have been synthesized and characterized for their solubility and thermal stability properties. For instance, poly(pyridine-imide)s prepared from aromatic diamine monomers with tert-butyl substituents exhibit good solubility in polar solvents and high thermal stability, making them suitable for applications requiring durable materials with specific solvent resistance and thermal properties (Lu et al., 2014).
Catalysis Applications
These compounds also find applications in catalysis, particularly in polymerization and cross-coupling reactions. Group 10 metal aminopyridinato complexes, involving similar sterically hindered amines, have been used as catalysts in Suzuki cross-coupling reactions and polymerization of silanes, demonstrating their versatility and efficiency in catalyzing reactions involving aryl chlorides and hydrosilane, respectively (Deeken et al., 2006).
特性
IUPAC Name |
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUGUUNRDWGECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306341 |
Source


|
| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine | |
CAS RN |
38222-90-1 |
Source


|
| Record name | NSC175806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

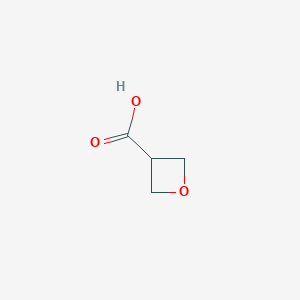
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)


